molecular formula C9H5F4NO3 B12854236 2,5-Bis(difluoromethoxy)benzo[d]oxazole

2,5-Bis(difluoromethoxy)benzo[d]oxazole

Cat. No.: B12854236
M. Wt: 251.13 g/mol
InChI Key: FCBRNLQWCZVMPS-UHFFFAOYSA-N
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Description

2,5-Bis(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of two difluoromethoxy groups attached to a benzoxazole core. Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(difluoromethoxy)benzo[d]oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For instance, the reaction of 2,5-difluoromethoxybenzene with an appropriate oxazole precursor under acidic or basic conditions can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(difluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds .

Mechanism of Action

The mechanism of action of 2,5-Bis(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Properties

Molecular Formula

C9H5F4NO3

Molecular Weight

251.13 g/mol

IUPAC Name

2,5-bis(difluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C9H5F4NO3/c10-7(11)15-4-1-2-6-5(3-4)14-9(16-6)17-8(12)13/h1-3,7-8H

InChI Key

FCBRNLQWCZVMPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)N=C(O2)OC(F)F

Origin of Product

United States

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